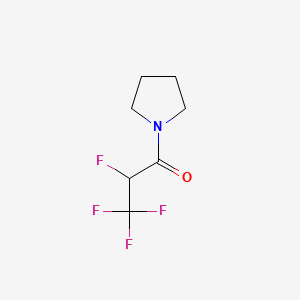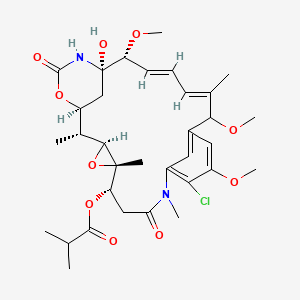
15-Methoxyansamitocin P-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Methoxyansamitocin P-3 is a compound that has been isolated from Anomodon attenuatus, Claopodium crispifolium, Isothecium subdiversiforme, and Thamnobryum sandei . It has shown antitumor potential .
Synthesis Analysis
The compound 15-Methoxyansamitocin P-3 has been isolated from Anomodon attenuatus, Claopodium crispifolium, Isothecium subdiversiforme, and Thamnobryum sandei . The production of ansamitocin P-3, a related compound, has been enhanced in Actinosynnema pretiosum by a synergistic effect of glycerol and glucose .Molecular Structure Analysis
The molecular formula of 15-Methoxyansamitocin P-3 is C33H45ClN2O10 .Applications De Recherche Scientifique
Hydroxylation Studies
Hydroxylation of ansamitocin P-3 has been explored to produce derivatives like 15-hydroxyansamitocin P-3 (PHO-3) and 15-epi-15-hydroxyansamitocin P-3 (epi-PHO-3), leading to new compounds with potential applications in medicinal chemistry (Izawa et al., 1981).
Chemoenzymatic Approaches
The enantioselective total synthesis of proansamitocin, a precursor of ansamitocin P-3, has been described. This process involved feeding proansamitocin to a specific actinomycete strain, yielding ansamitocin P-3 and its derivative dechloroansamitocin P-3, highlighting a method for producing these compounds for further research applications (Meyer et al., 2007).
Antibiotic Activity Research
Research has been conducted on the synthesis and evaluation of various compounds with antibiotic properties, where derivatives related to ansamitocin P-3 structure have been explored for their potential antibacterial activity. For instance, compounds like the tricyclic furo[3,2-c] isochromen-2-trione unit have shown activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating the potential of ansamitocin P-3 derivatives in the development of new antibiotics (Bianchi et al., 2004).
Insulin-Secretagogue Activity
Studies have explored the effects of compounds like p-methoxycinnamic acid, a derivative related to ansamitocin P-3, on plasma glucose and insulin concentrations. Such research provides insights into the potential of ansamitocin P-3 derivatives in treating conditions like diabetes, by stimulating insulin secretion from the pancreas (Yibchok-anun et al., 2008).
Antitumor Activity
Research into analogues of ansamitocin P-3, such as camptothecin analogues, has been conducted to evaluate their antitumor activities. This research helps in understanding the potential applications of ansamitocin P-3 derivatives in cancer therapy (Wani et al., 1980).
Adipocyte Differentiation
Studies like those investigating the effects of 15-methoxypinusolidic acid, related to ansamitocin P-3, on adipocyte differentiation have provided insights into the potential use of these compounds in managing obesity-related conditions (Lee et al., 2010).
Antibacterial Evaluation
Research into derivatives of ansamitocin P-3, such as 8-hydroxycycloberberine, has been conducted to explore their antibacterial activities, especially against drug-resistant strains like MRSA, indicating the potential of ansamitocin P-3 derivatives in developing new antibacterial agents (Yang et al., 2019).
Mécanisme D'action
Propriétés
Numéro CAS |
117860-08-9 |
|---|---|
Nom du produit |
15-Methoxyansamitocin P-3 |
Formule moléculaire |
C33H45ClN2O10 |
Poids moléculaire |
665.177 |
Nom IUPAC |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C33H45ClN2O10/c1-17(2)30(38)45-25-15-26(37)36(6)21-13-20(14-22(41-7)27(21)34)28(43-9)18(3)11-10-12-24(42-8)33(40)16-23(44-31(39)35-33)19(4)29-32(25,5)46-29/h10-14,17,19,23-25,28-29,40H,15-16H2,1-9H3,(H,35,39)/b12-10+,18-11+/t19-,23+,24-,25+,28?,29+,32+,33+/m1/s1 |
Clé InChI |
HCVXCBYLIZAAEV-XXGGWIJGSA-N |
SMILES |
CC1C2CC(C(C=CC=C(C(C3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)OC)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



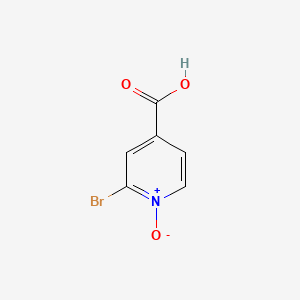

acetate](/img/structure/B570870.png)

![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)
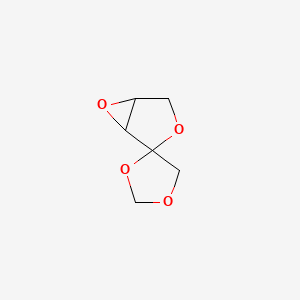
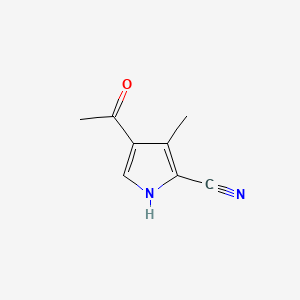
![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)
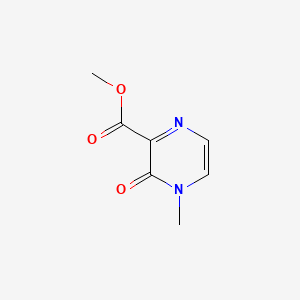

![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)

